3-ヨード-2-シクロペンテン-1-オン

概要

説明

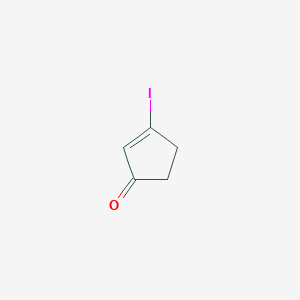

3-iodocyclopent-2-enone is an organic compound with the molecular formula C5H5IO It is a derivative of cyclopentenone, where an iodine atom is substituted at the third position of the cyclopentenone ring

科学的研究の応用

3-iodocyclopent-2-enone has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine-containing compounds.

Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

作用機序

Target of Action

3-Iodo-2-cyclopenten-1-one is a versatile electrophile . It primarily targets various biochemical entities in the cell, including nucleophiles, silyl enol ethers, and siloxanes . These targets play crucial roles in various biochemical reactions, contributing to the compound’s diverse range of effects.

Mode of Action

The compound interacts with its targets through a variety of addition reactions . For instance, it undergoes conjugate addition with organocopper nucleophiles . It also reacts with silyl enol ethers and siloxanes . Furthermore, it participates in Diels-Alder cycloadditions , a type of pericyclic reaction used in organic synthesis .

Biochemical Pathways

The affected pathways primarily involve the formation of new covalent bonds between the compound and its targets . These reactions can lead to the formation of complex organic structures, affecting downstream biochemical processes.

Result of Action

The molecular and cellular effects of 3-Iodo-2-cyclopenten-1-one’s action depend on the specific reactions it undergoes with its targets. For instance, its participation in Diels-Alder cycloadditions can lead to the formation of six-membered rings , potentially altering the structure and function of biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodocyclopent-2-enone can be achieved through several methods. One common approach involves the iodination of 2-cyclopenten-1-one. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as potassium iodide (KI), in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Another method involves the use of higher-order stannylcuprate reagents. For example, 3-trimethylstannyl-2-cyclopenten-1-one can be converted to 3-iodocyclopent-2-enone using a stannylcuprate reagent. This method offers a convenient one-pot synthesis and has been demonstrated to be a viable alternative to traditional methods .

Industrial Production Methods

Industrial production of 3-iodocyclopent-2-enone may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

化学反応の分析

Types of Reactions

3-iodocyclopent-2-enone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding cyclopentenone using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 3-iodocyclopent-2-enone can yield products such as 3-iodo-2-cyclopenten-1-ol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Substitution: 3-Azido-2-cyclopenten-1-one, 3-Thiocyanato-2-cyclopenten-1-one.

Reduction: 2-Cyclopenten-1-one.

Oxidation: 3-Iodo-2-cyclopenten-1-ol.

類似化合物との比較

Similar Compounds

2-Cyclopenten-1-one: Lacks the iodine substitution, making it less reactive in certain halogen-mediated reactions.

3-Bromo-2-cyclopenten-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

3-Chloro-2-cyclopenten-1-one: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

3-iodocyclopent-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other iodine-specific interactions, making it valuable in various chemical and biological applications.

生物活性

3-Iodocyclopent-2-enone is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 3-iodocyclopent-2-enone, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

3-Iodocyclopent-2-enone is characterized by a cyclopentene ring with an iodine atom at the 3-position and a carbonyl group at the 2-position. This structure contributes to its reactivity and biological properties, making it a candidate for various chemical transformations and biological assays.

Cytotoxicity

Research has indicated that 3-iodocyclopent-2-enone exhibits notable cytotoxic effects against several cancer cell lines. In a study evaluating the cytotoxicity of various compounds isolated from marine sources, 3-iodocyclopent-2-enone demonstrated significant inhibitory effects on cell proliferation, particularly against leukemia cell lines such as K562 and HL-60. The IC50 values ranged from 0.7 µM to 93 µM, indicating potent activity against these malignancies .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.7 |

| HL-60 | 1.5 |

| MCF-7 | 10 |

| A2780 | 6.6 |

Anti-inflammatory Properties

3-Iodocyclopent-2-enone has also been studied for its anti-inflammatory properties. It was found to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in vitro. At a concentration of 10 µM, it reduced iNOS levels by approximately 54% and COX-2 levels by about 62%, suggesting its potential as an anti-inflammatory agent .

The mechanism underlying the biological activities of 3-iodocyclopent-2-enone is believed to involve its ability to modulate various signaling pathways associated with inflammation and cancer progression. The compound may act as an inhibitor of key enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators.

Case Studies

- Marine-Derived Compounds : In a study involving compounds extracted from soft corals, 3-iodocyclopent-2-enone was shown to possess significant cytotoxicity against multiple cancer cell lines, supporting its potential use in developing new anticancer therapies .

- PPAR Modulation : Another study highlighted the role of cyclopentene derivatives, including 3-iodocyclopent-2-enone, as modulators of peroxisome proliferator-activated receptors (PPARs). These receptors are crucial for regulating metabolic processes and inflammation, indicating that this compound could play a role in metabolic disorders .

特性

IUPAC Name |

3-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROPXRINRLPOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450459 | |

| Record name | 3-iodo-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61765-46-6 | |

| Record name | 3-iodo-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。